Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoate is an organic compound with the molecular formula C11H11F3O3 It is an ester derivative, characterized by the presence of a hydroxy group and a trifluorophenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of Ethyl 3-Oxo-3-(2,3,4-trifluorophenyl)propanoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Ethyl 3-Oxo-3-(2,3,4-trifluorophenyl)propanoate.
Reduction: Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanol.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s trifluorophenyl group can enhance the bioavailability and metabolic stability of pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-Hydroxy-3-(3,4,5-trifluorophenyl)propanoate
- Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate
- Ethyl 3-Hydroxy-3-(2,3,5-trifluorophenyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoate is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and interaction with biological targets. This positional specificity can result in different pharmacokinetic and pharmacodynamic properties compared to its isomers.
Properties
Molecular Formula |
C11H11F3O3 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |
InChI |
InChI=1S/C11H11F3O3/c1-2-17-9(16)5-8(15)6-3-4-7(12)11(14)10(6)13/h3-4,8,15H,2,5H2,1H3 |
InChI Key |
QJIJNPIBPMVCGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C(=C(C=C1)F)F)F)O |
Origin of Product |
United States |
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